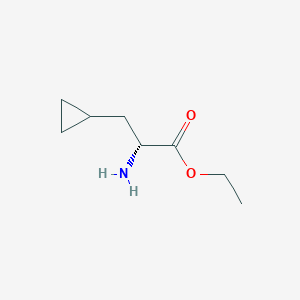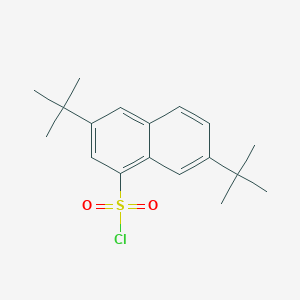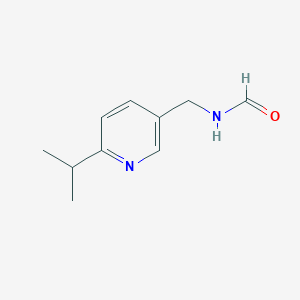
n-((6-Isopropylpyridin-3-yl)methyl)formamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((6-Isopropylpyridin-3-yl)methyl)formamide is an organic compound that belongs to the class of formamides It is characterized by the presence of a formamide group attached to a pyridine ring, which is substituted with an isopropyl group at the 6-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-((6-Isopropylpyridin-3-yl)methyl)formamide typically involves the reaction of 6-isopropyl-3-pyridinemethanol with formamide under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the formamide bond. The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction parameters and higher production rates. Additionally, the use of advanced purification techniques, such as chromatography, ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-((6-Isopropylpyridin-3-yl)methyl)formamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the formamide group to an amine or other reduced forms.
Substitution: The pyridine ring can undergo substitution reactions, where the isopropyl group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted pyridine derivatives.
Applications De Recherche Scientifique
N-((6-Isopropylpyridin-3-yl)methyl)formamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its ability to interact with specific enzymes and receptors makes it a candidate for drug development.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-((6-Isopropylpyridin-3-yl)methyl)formamide involves its interaction with specific molecular targets. The formamide group can form hydrogen bonds with enzymes and receptors, influencing their activity. The pyridine ring can participate in π-π interactions and coordinate with metal ions, affecting various biochemical pathways. These interactions can modulate the function of proteins and enzymes, leading to the compound’s observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(6-Methyl-3-pyridyl)formamide: Similar structure but with a methyl group instead of an isopropyl group.
N-(6-Ethyl-3-pyridyl)formamide: Contains an ethyl group instead of an isopropyl group.
N-(6-Propyl-3-pyridyl)formamide: Features a propyl group in place of the isopropyl group.
Uniqueness
N-((6-Isopropylpyridin-3-yl)methyl)formamide is unique due to the presence of the isopropyl group, which can influence its steric and electronic properties. This substitution can affect the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from its analogs.
Propriétés
Formule moléculaire |
C10H14N2O |
|---|---|
Poids moléculaire |
178.23 g/mol |
Nom IUPAC |
N-[(6-propan-2-ylpyridin-3-yl)methyl]formamide |
InChI |
InChI=1S/C10H14N2O/c1-8(2)10-4-3-9(6-12-10)5-11-7-13/h3-4,6-8H,5H2,1-2H3,(H,11,13) |
Clé InChI |
GPGUAXDEFXEXOD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=NC=C(C=C1)CNC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



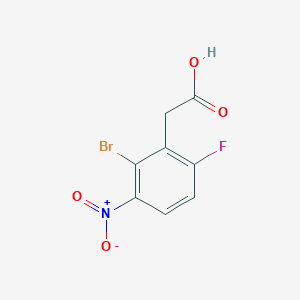
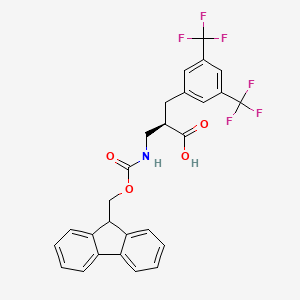
![3-(9H-Carbazol-9-yl)-11-phenyl-11,12-dihydroindolo[2,3-a]carbazole](/img/structure/B12966772.png)

![(4aS,9aR)-benzyl octahydro-[1,4]thiazino[2,3-d]azepine-7(8H)-carboxylate 1,1-dioxide hydrochloride](/img/structure/B12966784.png)
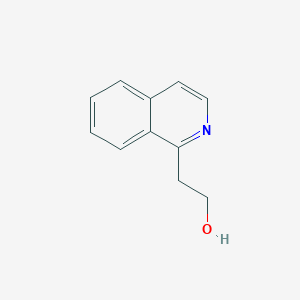


![9-Hydroxy-3-thia-7-azabicyclo[3.3.1]nonane 3,3-dioxide](/img/structure/B12966814.png)
![1-Methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonyl chloride](/img/structure/B12966817.png)
![(3aR,9S,9aR,9bS)-9,9a-Dimethyl-3-methylene-3,3a,4,5,7,8,9,9a-octahydronaphtho[1,2-b]furan-2(9bH)-one](/img/structure/B12966820.png)
